5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

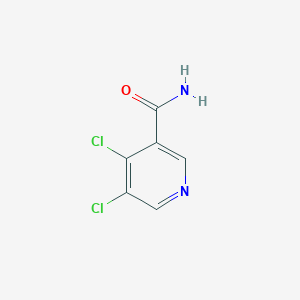

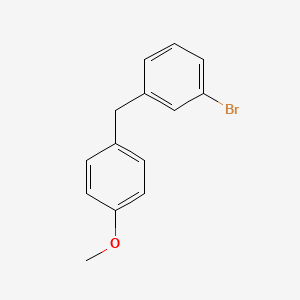

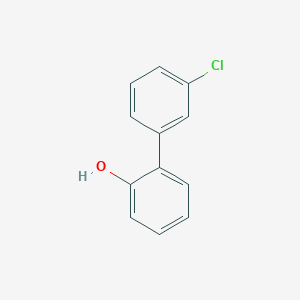

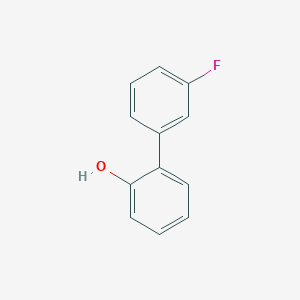

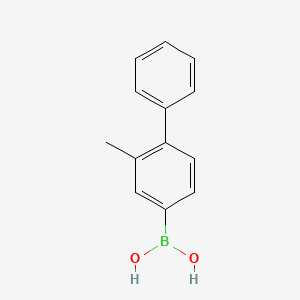

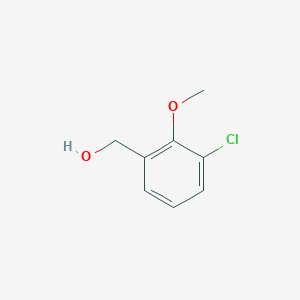

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “5-(2,4-Dimethyl-phenyl)” part suggests a phenyl group (a functional group with the formula -C6H5) attached to the pyrazole at the 5th position, with methyl groups (-CH3) at the 2nd and 4th positions of the phenyl group . The “2-ethyl” indicates an ethyl group (-CH2CH3) attached at the 2nd position of the pyrazole . The “3-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 3rd position of the pyrazole .

Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the various groups attached at the positions indicated by the numbers in the name. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As for the chemical reactions, pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. These could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学研究应用

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been used as a ligand for the binding of metal ions, such as zinc and copper, and has been studied for its potential use in drug delivery systems.

作用机制

Target of Action

Similar compounds have been associated with the modulation of neurotransmitter systems, particularly the serotonergic system .

Mode of Action

For instance, some compounds can act as selective serotonin reuptake inhibitors (SSRIs), which increase the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell .

Biochemical Pathways

Related compounds have been shown to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is often associated with depressive disorders .

Result of Action

Related compounds have been associated with significant improvements in depressive symptoms, suggesting potential neuromodulatory effects .

实验室实验的优点和局限性

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, it is also a relatively potent compound, and can be toxic if not handled properly. It is therefore important to use the proper safety precautions when handling this compound in the laboratory.

未来方向

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid has a number of potential future applications. It could be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It could also be used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it could be used as a ligand for the binding of metal ions, such as zinc and copper, and could be studied for its potential use in drug delivery systems. Finally, it could be studied for its potential use in the development of new drugs and treatments for a variety of diseases and disorders.

合成方法

5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid can be synthesized through a three-step reaction. The first step involves the reaction of 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenylhydrazine with ethylchloroformate to form 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylhydrazine-3-carboxylic acid. The second step is the reaction of the acid with sodium hydroxide to form 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acidphenyl-2-ethylpyrazole-3-carboxylic acid. The third and final step is the reaction of the acid with trifluoroacetic acid to form the final product.

安全和危害

属性

IUPAC Name |

5-(2,4-dimethylphenyl)-2-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTSDLGNABTIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=C(C=C(C=C2)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)